molecular formula C23H27NO3 B12365794 6-O-Desmethyl donepezil-d7

6-O-Desmethyl donepezil-d7

Cat. No.: B12365794
M. Wt: 372.5 g/mol
InChI Key: DJRBBQJREIMIEU-SLKCBCNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-Desmethyl donepezil-d7 is a deuterated analog of 6-O-Desmethyl donepezil. This compound is primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. The deuterium labeling helps in differentiating the compound from its non-labeled counterpart during mass spectrometric analysis, making it a valuable tool in drug metabolism and pharmacokinetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Desmethyl donepezil-d7 involves the incorporation of deuterium atoms into the 6-O-Desmethyl donepezil molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents, ensuring the efficient incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

6-O-Desmethyl donepezil-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .

Scientific Research Applications

6-O-Desmethyl donepezil-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

6-O-Desmethyl donepezil-d7 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

6-O-Desmethyl donepezil-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Biological Activity

6-O-Desmethyl donepezil-d7 is a deuterated derivative of 6-O-desmethyl donepezil, a significant active metabolite of donepezil, which is primarily utilized in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic implications.

This compound has the molecular formula C24H29D7NO3C_{24}H_{29}D_7NO_3 and a molecular weight of approximately 422.0 g/mol. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies, making it valuable in pharmacokinetic research .

As an acetylcholinesterase inhibitor, this compound functions similarly to its parent compound, donepezil. It inhibits the enzyme acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent .

Pharmacokinetics

Research indicates that 6-O-desmethyl donepezil exhibits pharmacokinetic properties that are dose-dependent. In studies involving experimental pigs, plasma concentrations of both donepezil and its metabolite were significantly affected by gastrointestinal conditions induced by dextran sodium sulfate (DSS). Notably, a prolonged intestinal transit time correlated with higher plasma concentrations of donepezil but not for 6-O-desmethyl donepezil, suggesting differential absorption characteristics .

Table 1: Pharmacokinetic Parameters of Donepezil and 6-O-Desmethyl Donepezil

ParameterDonepezil (10 mg)6-O-Desmethyl Donepezil
Cmax (ng/mL)1.25 ± 0.19Not specified
Tmax (h)5Decreased
AUC (ng·h/mL)Significantly higher with DSSNot specified
Plasma Concentration RatioApproximately 2:1 (DSS vs no DSS)Not applicable

Biological Activity and Efficacy

The biological activity of this compound has been shown to parallel that of donepezil. It retains significant AChE inhibition capabilities in vitro, comparable to its parent compound. The presence of deuterium may enhance its metabolic stability and bioavailability, making it a promising candidate for further research in AD treatment .

Case Studies

  • Gastrointestinal Impact Study : A study involving DSS-induced gastrointestinal injury demonstrated that both donepezil and its metabolite had altered pharmacokinetics under pathological conditions. This finding suggests the need for dosage adjustments in patients with gastrointestinal issues to avoid toxicity and ensure efficacy .
  • Pharmacogenetic Analysis : Research has shown that genetic factors significantly influence the metabolism and therapeutic response to donepezil and its metabolites. Variants in cytochrome P450 enzymes can affect drug clearance rates, necessitating personalized treatment approaches for optimal outcomes in AD patients .

Properties

Molecular Formula

C23H27NO3

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2

InChI Key

DJRBBQJREIMIEU-SLKCBCNNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H]

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.